molecular formula C21H19N3O2 B6012381 4-{5-[(3,5-dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}-2-methylquinoline

4-{5-[(3,5-dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}-2-methylquinoline

Cat. No.: B6012381
M. Wt: 345.4 g/mol
InChI Key: NYSKDLZQTBYGEE-UHFFFAOYSA-N
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Description

4-{5-[(3,5-dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}-2-methylquinoline is a complex organic compound that belongs to the class of heterocyclic compounds It features a quinoline core substituted with a 1,2,4-oxadiazole ring and a dimethylphenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{5-[(3,5-dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}-2-methylquinoline typically involves multiple steps:

    Formation of the 1,2,4-oxadiazole ring: This can be achieved by reacting an appropriate hydrazide with a carboxylic acid derivative under dehydrating conditions.

    Attachment of the dimethylphenoxy group: This step involves the reaction of the oxadiazole intermediate with 3,5-dimethylphenol in the presence of a suitable base.

    Formation of the quinoline core: The final step involves the cyclization of the intermediate with a suitable precursor to form the quinoline ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or carboxylic acids.

    Reduction: Reduction reactions can target the oxadiazole ring or the quinoline core, potentially leading to the formation of partially or fully reduced derivatives.

    Substitution: The phenoxy and quinoline rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while substitution reactions can introduce various functional groups onto the phenoxy or quinoline rings.

Scientific Research Applications

    Medicinal Chemistry: It can be explored as a lead compound for the development of new drugs, particularly due to its potential biological activity.

    Materials Science: The compound’s unique structure makes it a candidate for use in the development of novel materials with specific electronic or optical properties.

    Biological Research: It can be used as a probe or tool compound to study various biological processes and pathways.

    Industrial Applications: The compound may find use in the synthesis of other complex molecules or as a component in specialized industrial processes.

Mechanism of Action

The mechanism of action of 4-{5-[(3,5-dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}-2-methylquinoline is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its unique structural features. The oxadiazole ring and quinoline core may play crucial roles in binding to these targets and modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-{5-[(2,3-dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine
  • 2-[[5-[(3,5-dimethylphenoxy)methyl]-1,3,4-oxadiazol-2-yl]sulfanyl]-N-naphthalen-1-ylacetamide

Uniqueness

4-{5-[(3,5-dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}-2-methylquinoline stands out due to its specific combination of a quinoline core and an oxadiazole ring, which imparts unique chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable target for further research and development.

Properties

IUPAC Name

5-[(3,5-dimethylphenoxy)methyl]-3-(2-methylquinolin-4-yl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O2/c1-13-8-14(2)10-16(9-13)25-12-20-23-21(24-26-20)18-11-15(3)22-19-7-5-4-6-17(18)19/h4-11H,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYSKDLZQTBYGEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OCC2=NC(=NO2)C3=CC(=NC4=CC=CC=C43)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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